molecular formula C13H17ClO3 B14489529 1-[(4-Chlorobut-2-en-1-yl)oxy]-2,4-dimethoxy-3-methylbenzene CAS No. 65480-95-7

1-[(4-Chlorobut-2-en-1-yl)oxy]-2,4-dimethoxy-3-methylbenzene

Cat. No.: B14489529
CAS No.: 65480-95-7
M. Wt: 256.72 g/mol
InChI Key: FIERBAAREIDGNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Chlorobut-2-en-1-yl)oxy]-2,4-dimethoxy-3-methylbenzene is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzene ring substituted with a 4-chlorobut-2-en-1-yloxy group, two methoxy groups, and a methyl group. Its distinct molecular arrangement makes it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Chlorobut-2-en-1-yl)oxy]-2,4-dimethoxy-3-methylbenzene typically involves the reaction of 2,4-dimethoxy-3-methylphenol with 4-chlorobut-2-en-1-ol in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction proceeds through the formation of an ether linkage between the phenol and the alcohol, resulting in the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Chlorobut-2-en-1-yl)oxy]-2,4-dimethoxy-3-methylbenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The chlorobut-2-en-1-yloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or alkanes.

    Substitution: Compounds with different functional groups replacing the chlorobut-2-en-1-yloxy group.

Scientific Research Applications

1-[(4-Chlorobut-2-en-1-yl)oxy]-2,4-dimethoxy-3-methylbenzene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-Chlorobut-2-en-1-yl)oxy]-2,4-dimethoxy-3-methylbenzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Chlorobut-2-yn-1-yl)oxy]-2,4-dimethoxy-3-methylbenzene
  • 1-[(4-Chlorobut-2-en-1-yl)oxy]-2,4-dimethoxybenzene
  • 1-[(4-Chlorobut-2-en-1-yl)oxy]-3-methylbenzene

Uniqueness

1-[(4-Chlorobut-2-en-1-yl)oxy]-2,4-dimethoxy-3-methylbenzene is unique due to the presence of both methoxy and methyl groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This distinct structure sets it apart from similar compounds and contributes to its specific properties and applications.

Properties

CAS No.

65480-95-7

Molecular Formula

C13H17ClO3

Molecular Weight

256.72 g/mol

IUPAC Name

1-(4-chlorobut-2-enoxy)-2,4-dimethoxy-3-methylbenzene

InChI

InChI=1S/C13H17ClO3/c1-10-11(15-2)6-7-12(13(10)16-3)17-9-5-4-8-14/h4-7H,8-9H2,1-3H3

InChI Key

FIERBAAREIDGNA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1OC)OCC=CCCl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.